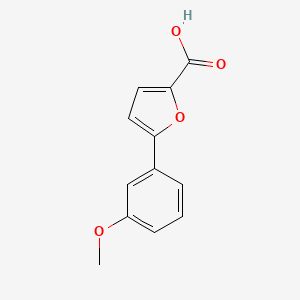
5-(3-Methoxyphenyl)-2-furoic acid
Vue d'ensemble
Description
“5-(3-Methoxyphenyl)-2-furoic acid” is a compound that contains a furoic acid group and a methoxyphenyl group. Furoic acid is an organic compound containing a furan substituted with a carboxylic acid. Methoxyphenyl refers to a phenol group with a methoxy group. Phenols are aromatic compounds, which means they contain a benzene ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of a suitable furoic acid derivative with a 3-methoxyphenyl group. This could potentially be achieved through a variety of methods, including palladium-catalyzed cross-coupling reactions .Molecular Structure Analysis
The molecular structure of “5-(3-Methoxyphenyl)-2-furoic acid” would consist of a furoic acid moiety and a 3-methoxyphenyl moiety. The exact structure would depend on the specific positions of these groups on the molecule .Chemical Reactions Analysis
As a phenolic compound, “5-(3-Methoxyphenyl)-2-furoic acid” could undergo a variety of chemical reactions. These might include electrophilic aromatic substitution, oxidation, and reactions at the carboxylic acid group .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(3-Methoxyphenyl)-2-furoic acid” would be influenced by its functional groups. For example, the presence of a carboxylic acid group would likely make the compound acidic. The methoxy group might influence the compound’s solubility in various solvents .Applications De Recherche Scientifique
Biocatalytic Production and Polymer Applications
Furan derivatives like 2,5-Furandicarboxylic acid (FDCA) have gained significant attention for their potential as sustainable substitutes for petroleum-derived compounds in polymer production. FDCA, for instance, is considered a promising alternative to terephthalic acid for creating bio-based polymers such as poly(ethylene 2,5-furandicarboxylate) (PEF). Research highlights various catalytic methods for synthesizing FDCA, including biocatalysis, which offers advantages like mild reaction conditions and environmental friendliness. Such studies indicate the potential of furan derivatives, including 5-(3-Methoxyphenyl)-2-furoic acid, in developing sustainable materials and chemicals (Haibo Yuan et al., 2019).
Organic Synthesis and Chemical Transformations
Furan derivatives are also pivotal in organic synthesis, serving as intermediates for various chemical transformations. For example, the regioselective synthesis of complex molecules like 3-aryl-5-(1H-indole-3-carbonyl)-4-hydroxyfuroic acids demonstrates the utility of furan derivatives in synthesizing potential insulin receptor activators. Such methodologies underscore the importance of furan derivatives in medicinal chemistry and drug development (S. Chou et al., 2006).
Analytical Chemistry Applications
In analytical chemistry, furan derivatives are often subjects of study for their presence in various natural products and their formation during food processing. For instance, high-performance liquid chromatographic methods have been developed for determining furanic compounds in honey, highlighting the relevance of these compounds in food science and safety evaluations (M. J. Nozal et al., 2001).
Biomass Conversion and Sustainable Chemistry
The conversion of biomass-derived substrates into valuable chemicals is another area where furan derivatives play a crucial role. Studies on the catalytic oxidation of furfural to furoic acid demonstrate the potential of furan derivatives in contributing to a more sustainable chemical industry by providing pathways for the conversion of renewable resources into useful chemicals (Camila P. Ferraz et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
5-(3-methoxyphenyl)furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-15-9-4-2-3-8(7-9)10-5-6-11(16-10)12(13)14/h2-7H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIIFZAPFLSKUTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383317 | |
| Record name | 5-(3-methoxyphenyl)-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methoxyphenyl)-2-furoic acid | |
CAS RN |
54022-96-7 | |
| Record name | 5-(3-methoxyphenyl)-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




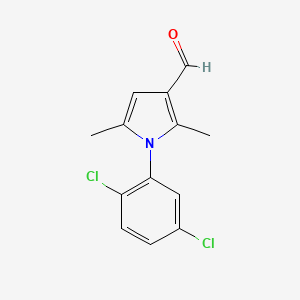
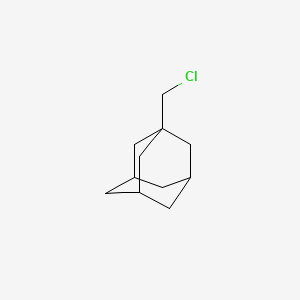
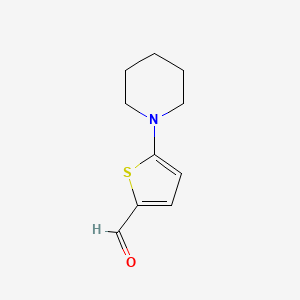
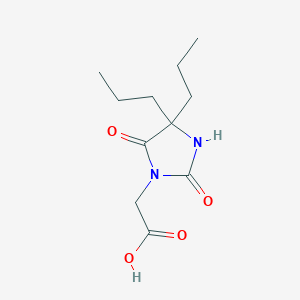
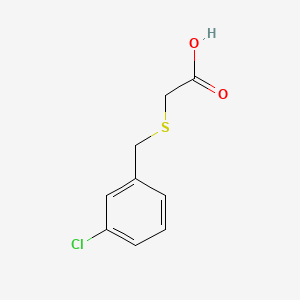
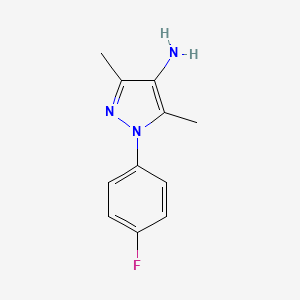



![4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B1363918.png)
![4-{2-[4-(Isobutyrylamino)benzoyl]hydrazino}-4-oxobutanoic acid](/img/structure/B1363919.png)
![(2E)-4-[2-(3-methylbenzoyl)hydrazino]-4-oxobut-2-enoic acid](/img/structure/B1363920.png)
![(2E)-3-{N-[(3,5-dihydroxyphenyl)carbonylamino]carbamoyl}prop-2-enoic acid](/img/structure/B1363924.png)